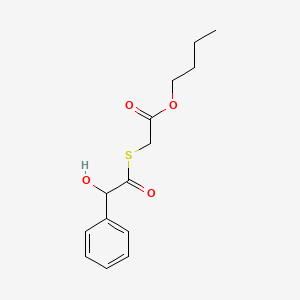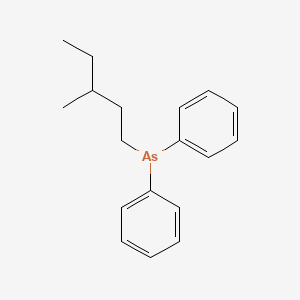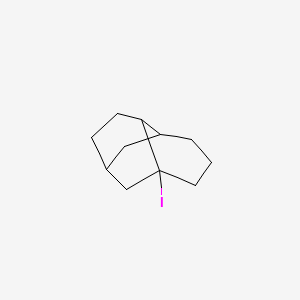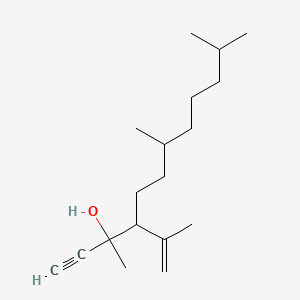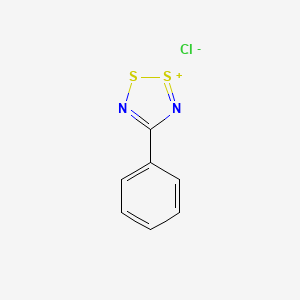
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride is a heterocyclic compound with the molecular formula C_6H_5CN_2S_2Cl This compound is part of the dithiadiazole family, which is known for its unique structural and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride can be synthesized through the reaction of nitriles with thiazyl chloride. The general reaction involves the addition of nitriles to thiazyl chloride, followed by the formation of the dithiadiazolium cation:
[ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ]
For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the product yields are typically lower .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials such as nitriles and thiazyl chloride or sulfur dichloride, with careful control of reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiadiazolium cations.
Reduction: Reduction of the dithiadiazolium cation can yield neutral dithiadiazole radicals.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Halogens such as chlorine or bromine are commonly used as oxidizing agents.
Reduction: Reducing agents such as iodide or thiocyanate can be employed to reduce the dithiadiazolium cation.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Dithiadiazolium cations.
Reduction: Neutral dithiadiazole radicals.
Substitution: Substituted dithiadiazole derivatives, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of various reactive intermediates, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these processes can generate reactive species that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithia-3,5-diazole: Similar in structure but with different electronic properties.
1,3-Dithia-2,5-diazole: Another isomer with distinct reactivity.
1,3,4-Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
1,2,3,5-Dithiadiazol-1-ium, 4-phenyl-, chloride is unique due to its specific arrangement of sulfur and nitrogen atoms in the ring structure, which imparts distinctive electronic properties and reactivity. This uniqueness makes it valuable for various applications in chemistry, biology, and materials science .
Eigenschaften
CAS-Nummer |
63481-05-0 |
|---|---|
Molekularformel |
C7H5ClN2S2 |
Molekulargewicht |
216.7 g/mol |
IUPAC-Name |
4-phenyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C7H5N2S2.ClH/c1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-5H;1H/q+1;/p-1 |
InChI-Schlüssel |
LTEFYOFVIWRCQY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NS[S+]=N2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




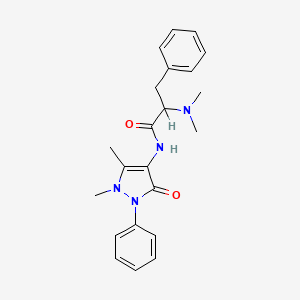
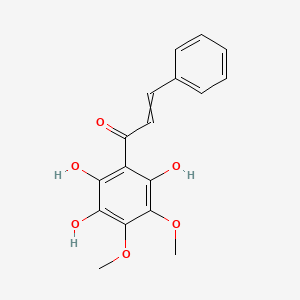

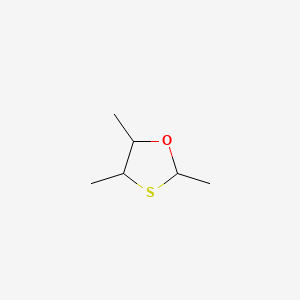
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
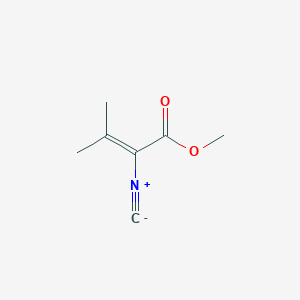
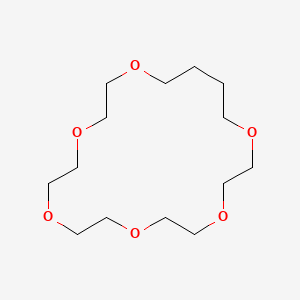
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
